
(6-Iodochroman-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine typically involves the iodination of a benzopyran precursor followed by the introduction of the methanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzopyran ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
Chemistry
In chemistry, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its structural similarity to natural benzopyrans. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the structure can form halogen bonds with target molecules, enhancing its binding affinity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of methanamine.
Trolox: A vitamin E derivative with antioxidant properties, structurally similar but with different functional groups.
3,4-Dihydro-2H-1-benzopyran: The parent compound without the iodine and methanamine groups.
Uniqueness
The uniqueness of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine lies in its combination of the iodine atom and methanamine group. This combination enhances its reactivity and potential for diverse applications. The presence of the iodine atom makes it suitable for halogen bonding interactions, while the methanamine group provides additional sites for hydrogen bonding and electrostatic interactions.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
(6-iodo-3,4-dihydro-2H-chromen-2-yl)methanamine |
InChI |
InChI=1S/C10H12INO/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9H,1,3,6,12H2 |
InChI Key |
DHOBJGMIFUXLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


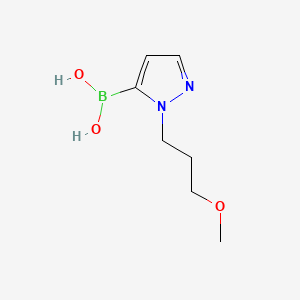
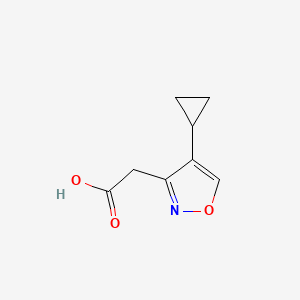
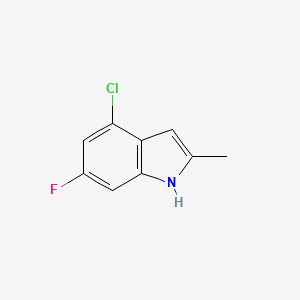

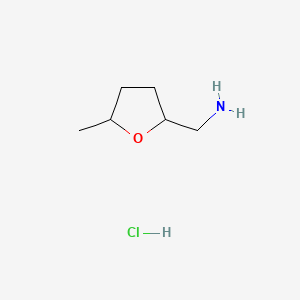
![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
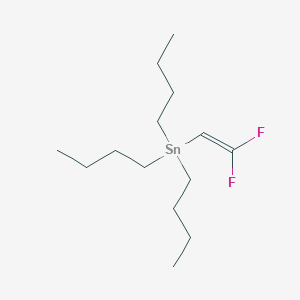
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
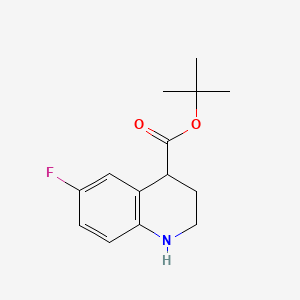
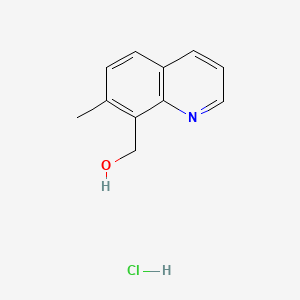
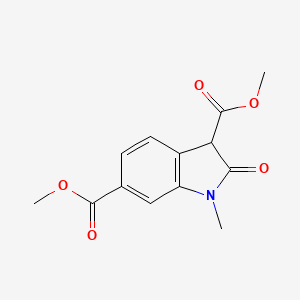
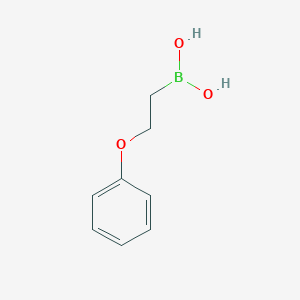
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
